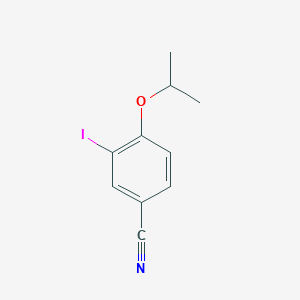

3-Iodo-4-isopropoxybenzonitrile

Description

Properties

Molecular Formula |

C10H10INO |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

3-iodo-4-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C10H10INO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3 |

InChI Key |

FIFLNAGJQFTMNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-Iodo-4-isopropoxybenzonitrile but differ in substituents, functional groups, or ring systems:

Key Comparative Analysis

Electronic Effects

- This compound : The nitrile group withdraws electrons, enhancing electrophilicity at the iodine site. The isopropoxy group donates electrons weakly via resonance but contributes steric hindrance.

- 3-Iodo-4-(methoxymethoxy)benzonitrile : The methoxymethoxy group (-OCH₂OCH₃) introduces two oxygen atoms, increasing polarity and solubility in polar solvents compared to the isopropoxy analogue .

- Pyridine Derivatives (e.g., 3-Iodopyridine-4-carbonitrile) : The nitrogen in the pyridine ring creates an electron-deficient system, altering reactivity in cross-coupling reactions compared to benzene derivatives .

Steric and Solubility Profiles

- Carboxylic acid derivatives (e.g., 3-Iodo-4-isopropoxybenzoic acid) exhibit higher water solubility due to ionizable -COOH groups, unlike the non-ionic benzonitrile .

Research Findings

- Synthetic Challenges : The discontinuation of this compound (CAS: 844879-27-2) may relate to difficulties in purifying sterically hindered intermediates or competing side reactions .

- Biological Relevance : Carboxylic acid derivatives (e.g., 3-Iodo-4-isopropoxybenzoic acid) show promise in metalloenzyme inhibition studies due to their chelating properties .

- Thermal Stability : Methoxymethoxy-substituted benzonitriles (e.g., CAS: 1332591-18-0) demonstrate superior thermal stability compared to alkoxy analogues, attributed to the electron-donating ether oxygen .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-iodo-4-isopropoxybenzonitrile to improve yield and purity?

- Methodological Answer : Begin with halogenation of 4-isopropoxybenzonitrile using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Monitor reaction progress via TLC and use quenching with sodium thiosulfate to terminate iodination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Ensure anhydrous conditions to avoid hydrolysis of the nitrile group. Validate purity using HPLC and H NMR (e.g., verify absence of residual solvents like DMF) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected [M+H] for CHINO: 296.00).

- NMR Spectroscopy : H NMR should show characteristic signals:

- δ 1.35 (d, 6H, isopropyl CH),

- δ 4.65 (septet, 1H, isopropyl CH),

- δ 7.25–7.80 (aromatic protons).

C NMR should confirm the nitrile carbon at ~115 ppm and iodine-substituted aromatic carbons .

Q. How should researchers handle solubility challenges during in vitro assays with this compound?

- Methodological Answer : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (e.g., PBS). For improved solubility, pre-warm the solution to 37°C and sonicate for 10–15 minutes. Avoid concentrations >1% DMSO in cell-based assays to minimize cytotoxicity. Centrifuge (10,000 rpm, 5 min) to remove particulates before use .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?

- Methodological Answer : The electron-withdrawing nitrile and isopropoxy groups direct electrophiles to specific positions. For example:

- Nitration : Use fuming HNO/HSO at 0°C to target the meta position relative to iodine.

- Suzuki Coupling : Employ Pd(PPh) to replace iodine with aryl boronic acids at 80°C.

Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Gaussian or ORCA software to calculate:

- Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.

- Transition State Analysis : Simulate Pd-catalyzed coupling reactions to optimize ligand selection (e.g., XPhos vs. SPhos).

Validate predictions experimentally using kinetic studies (e.g., monitor reaction rates via GC-MS) .

Q. How should researchers resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in isopropoxy groups). Use:

- VT-NMR : Variable-temperature NMR to observe coalescence of split signals.

- 2D NMR (COSY, NOESY) : Assign overlapping proton environments.

Compare with X-ray crystallography data for unambiguous structural confirmation .

Q. What protocols ensure safe handling of this compound in high-temperature reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.